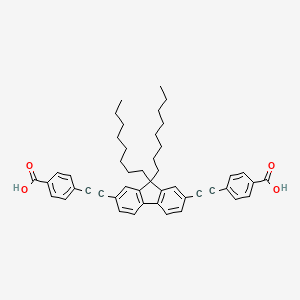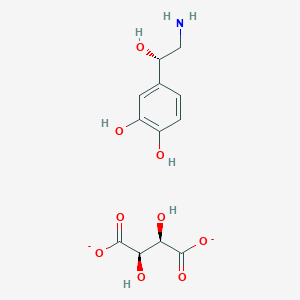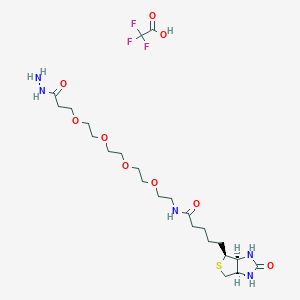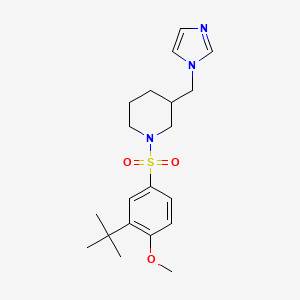
4,4'-((9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(ethyne-2,1-diyl))dibenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4'-((9,9-ジオクチル-9H-フルオレン-2,7-ジイル)ビス(エチン-2,1-ジイル))ジ安息香酸は、フルオレン誘導体のクラスに属する有機化合物です。この化合物は、ジオクチル基で置換されたフルオレンコアと、安息香酸部分へのエチン結合を含む独自の構造が特徴です。これらの官能基の存在により、化合物に特定の化学的および物理的特性が与えられ、さまざまな科学的および産業的用途で関心を集めています。
準備方法
4,4'-((9,9-ジオクチル-9H-フルオレン-2,7-ジイル)ビス(エチン-2,1-ジイル))ジ安息香酸の合成は、通常、市販の前駆体から始まり、複数のステップを必要とします。一般的な合成経路には、次のステップが含まれます。
9,9-ジオクチル-9H-フルオレンの合成: このステップは、tert-ブトキシカリウムなどの強塩基の存在下、フルオレンをオクチルブロミドでアルキル化することを伴います。
臭素化: 得られた9,9-ジオクチル-9H-フルオレンは、次にN-ブロモスクシンイミド(NBS)を使用して2,7位で臭素化されます。
薗頭カップリング: ジブロモ化合物は、パラジウム触媒と銅助触媒の存在下、エチニル安息香酸と薗頭カップリング反応を起こし、目的の生成物を生成します。
工業生産方法は、これらのステップの最適化を含み、収率と純度を向上させるとともに、スケーラブルな反応条件と設備を使用する可能性があります。
化学反応の分析
4,4'-((9,9-ジオクチル-9H-フルオレン-2,7-ジイル)ビス(エチン-2,1-ジイル))ジ安息香酸は、さまざまな化学反応を起こす可能性があり、これには以下が含まれます。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの強力な酸化剤を使用して酸化することができ、カルボン酸やケトンの生成につながります。
還元: 還元反応は、水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用して、カルボン酸基をアルコールに変換することができます。
置換: 化合物の芳香環は、適切な条件下で、ニトロ化やハロゲン化などの求電子置換反応を受ける可能性があります。
これらの反応で使用される一般的な試薬と条件には、カップリング反応用パラジウム触媒、置換反応用強酸または強塩基、酸化還元反応用特定の酸化剤または還元剤が含まれます。生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。
科学研究の応用
4,4'-((9,9-ジオクチル-9H-フルオレン-2,7-ジイル)ビス(エチン-2,1-ジイル))ジ安息香酸は、科学研究において幅広い用途があり、これには以下が含まれます。
有機エレクトロニクス: この化合物は、優れた電子特性により、有機半導体や発光ダイオード(OLED)の合成のためのビルディングブロックとして使用されます。
材料科学: 特定の光学および電子特性を持つ先進材料の開発に使用されます。
生物学研究: この化合物は、独自の構造により、生体分子と相互作用することができ、分子認識と結合の研究に役立ちます。
医薬品化学: 研究者は、新しい治療薬の開発のためのファーマコフォアとしての可能性を探求しています。
科学的研究の応用
4,4’-((9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(ethyne-2,1-diyl))dibenzoic acid has a wide range of applications in scientific research, including:
Organic Electronics: The compound is used as a building block for the synthesis of organic semiconductors and light-emitting diodes (OLEDs) due to its excellent electronic properties.
Material Science: It is employed in the development of advanced materials with specific optical and electronic characteristics.
Biological Research: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of molecular recognition and binding.
Medicinal Chemistry: Researchers explore its potential as a pharmacophore for the development of new therapeutic agents.
作用機序
4,4'-((9,9-ジオクチル-9H-フルオレン-2,7-ジイル)ビス(エチン-2,1-ジイル))ジ安息香酸の作用機序は、特定の分子標的と経路との相互作用を伴います。有機エレクトロニクスでは、化合物の共役系は電荷キャリアの輸送を促進し、電子デバイスの性能を向上させます。生物学的システムでは、π-π相互作用と水素結合を形成する能力により、標的分子に選択的に結合し、その活性と機能に影響を与えます。
類似の化合物との比較
4,4'-((9,9-ジオクチル-9H-フルオレン-2,7-ジイル)ビス(エチン-2,1-ジイル))ジ安息香酸に類似した化合物には以下が含まれます。
9,9-ジオクチル-9H-フルオレン-2,7-ジボロン酸ビス(ピナコール)エステル: ポリマー半導体の合成に使用されます。
4,4'-((9,9-ジメチル-9H-フルオレン-2,7-ジイル)ビス(エチン-2,1-ジイル))ジ安息香酸: 異なるアルキル置換基を持つ構造的に類似した化合物です。
2,7-ジブロモ-9,9-ジオクチル-9H-フルオレン: さまざまなフルオレン系化合物の合成における前駆体です。
4,4'-((9,9-ジオクチル-9H-フルオレン-2,7-ジイル)ビス(エチン-2,1-ジイル))ジ安息香酸の独自性は、その官能基の特定の組み合わせにあり、これは異なる電子および光学特性を与え、さまざまな高度な用途で価値のあるものとなっています。
類似化合物との比較
Similar compounds to 4,4’-((9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(ethyne-2,1-diyl))dibenzoic acid include:
9,9-Dioctyl-9H-fluorene-2,7-diboronic acid bis(pinacol) ester: Used in the synthesis of polymer semiconductors.
4,4’-((9,9-Dimethyl-9H-fluorene-2,7-diyl)bis(ethyne-2,1-diyl))dibenzoic acid: A structurally similar compound with different alkyl substituents.
2,7-Dibromo-9,9-dioctyl-9H-fluorene: A precursor in the synthesis of various fluorene-based compounds.
The uniqueness of 4,4’-((9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(ethyne-2,1-diyl))dibenzoic acid lies in its specific combination of functional groups, which imparts distinct electronic and optical properties, making it valuable in various advanced applications.
特性
分子式 |
C47H50O4 |
|---|---|
分子量 |
678.9 g/mol |
IUPAC名 |
4-[2-[7-[2-(4-carboxyphenyl)ethynyl]-9,9-dioctylfluoren-2-yl]ethynyl]benzoic acid |
InChI |
InChI=1S/C47H50O4/c1-3-5-7-9-11-13-31-47(32-14-12-10-8-6-4-2)43-33-37(17-15-35-19-25-39(26-20-35)45(48)49)23-29-41(43)42-30-24-38(34-44(42)47)18-16-36-21-27-40(28-22-36)46(50)51/h19-30,33-34H,3-14,31-32H2,1-2H3,(H,48,49)(H,50,51) |
InChIキー |
WDRIURZVQFUTJZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1(C2=C(C=CC(=C2)C#CC3=CC=C(C=C3)C(=O)O)C4=C1C=C(C=C4)C#CC5=CC=C(C=C5)C(=O)O)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Chloro-8-iodopyrido[4,3-d]pyrimidine](/img/structure/B11929091.png)
![undecyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11929099.png)


![(3aR,5S,6S,7R,7aR,E)-5-(difluoromethyl)-2-(ethylimino)hexahydro-1H-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B11929122.png)
![4-fluoro-2-methoxy-11-oxo-5-propan-2-yl-3-[(3R,5S)-3,4,5-trimethylpiperazin-1-yl]-6H-indolo[2,3-b]quinoline-8-carbonitrile](/img/structure/B11929134.png)

![2-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzaldehyde](/img/structure/B11929140.png)

![4-(1,3-Benzodioxol-5-yl)-3-(4-fluorophenyl)-1-[1-(1,2,4-triazole-1-carbonyl)piperidin-4-yl]azetidin-2-one](/img/structure/B11929148.png)

![methyl 5-(diaminomethylideneamino)-2-[4-(5,7-difluoro-2-phenyl-1H-indol-3-yl)butanoylamino]pentanoate;2,2,2-trifluoroacetic acid](/img/structure/B11929154.png)
